N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide

Lipophilicity Chromatographic Retention Medicinal Chemistry

N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide (CAS 1609404-26-3; free base CAS 418778-20-8) is a synthetic substituted benzylamine derivative featuring a 3-ethoxy-4-methoxyphenyl ring system linked to a pentan-3-amine side chain. The 3-ethoxy-4-methoxyphenyl motif is a recognized pharmacophore for phosphodiesterase-4 (PDE4) inhibition, forming the core of both the commercial drug apremilast (Otezla) and numerous experimental PDE4 inhibitor candidates.

Molecular Formula C15H26BrNO2
Molecular Weight 332.28
CAS No. 1609404-26-3
Cat. No. B1652829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide
CAS1609404-26-3
Molecular FormulaC15H26BrNO2
Molecular Weight332.28
Structural Identifiers
SMILESCCC(CC)NCC1=CC(=C(C=C1)OC)OCC.Br
InChIInChI=1S/C15H25NO2.BrH/c1-5-13(6-2)16-11-12-8-9-14(17-4)15(10-12)18-7-3;/h8-10,13,16H,5-7,11H2,1-4H3;1H
InChIKeyBSHSRFRAJPWMDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine Hydrobromide (1609404-26-3): A Specialized Benzylamine Intermediate for PDE4-Targeted Research & Synthesis


N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide (CAS 1609404-26-3; free base CAS 418778-20-8) is a synthetic substituted benzylamine derivative featuring a 3-ethoxy-4-methoxyphenyl ring system linked to a pentan-3-amine side chain . The 3-ethoxy-4-methoxyphenyl motif is a recognized pharmacophore for phosphodiesterase-4 (PDE4) inhibition, forming the core of both the commercial drug apremilast (Otezla) and numerous experimental PDE4 inhibitor candidates [1]. The compound is commercially available at ≥95% purity from multiple suppliers, with batch-specific QC documentation including NMR, HPLC, and GC spectra, supporting its use as a research intermediate, analytical reference standard, or building block in medicinal chemistry .

PDE4 Pharmacophore Intact 3-ethoxy-4-methoxyphenyl motif for PDE4-targeted synthesis
Versatile Intermediate Pentan-3-amine handle supports N-functionalization in library design
Analytical Reference Batch-specific QC documentation supports method development

Why Interchanging N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine Hydrobromide with Other Benzylamines or PDE4 Intermediates Compromises Synthetic Outcomes


Although the 3-ethoxy-4-methoxybenzyl core is common to several PDE4-directed intermediates and reference standards, the specific N-pentan-3-amine substitution on the target compound is structurally non-redundant . Altering the N-alkyl group—for example, replacing the pentan-3-yl chain with a simpler methyl, ethyl, or phenyl substituent—produces a different compound (e.g., (3-ethoxy-4-methoxybenzyl)amine, CAS 108439-67-4; or N-(3-ethoxy-4-methoxybenzyl)-N-phenylamine, CAS 101781-84-4) with altered lipophilicity (LogP), hydrogen-bonding capacity, and steric bulk . These changes can shift chromatographic retention times, impurity profiles, and reactivity in subsequent synthetic steps (e.g., reductive amination or sulfonylation), making generic substitution a source of systematic error in analytical method validation and in multi-step organic syntheses targeting PDE4 pharmacophores [1].

Risk: Replacing the N-pentan-3-yl chain with methyl or phenyl may shift LogP and HPLC retention, altering method selectivity and impurity profiles.
Risk: Analogs lacking the 3-ethoxy group (e.g., 4-methoxybenzylamine) may lose PDE4 pharmacophore recognition and are unsuitable for PDE4-targeted studies.
Risk: Generic benzylamines without batch-specific QC documentation introduce uncertainty in quantitative analytical workflows.

Quantitative Differentiation Profile: N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine Hydrobromide vs. Closest Benzylamine Analogs


LogP Comparison: Target Compound vs. (3-Ethoxy-4-methoxybenzyl)amine and N-Phenyl Analog

The experimental/computational LogP of N-(3-ethoxy-4-methoxybenzyl)-3-pentanamine (free base) is 3.76 (XLogP3 = 3.4), which is significantly higher than the primary benzylamine analog (3-ethoxy-4-methoxybenzyl)amine (CAS 108439-67-4, PSA ~44.5 Ų) and the N-phenyl analog (N-(3-ethoxy-4-methoxybenzyl)-N-phenylamine, CAS 101781-84-4, PSA ~15.3 Ų, LogP ~4.0) . The pentan-3-yl chain introduces rotatable bonds (n=8) and a single H-bond donor, whereas the primary amine has two H-bond donors and the N-phenyl analog has zero .

Lipophilicity comparison
Reported
LogP 3.76 (target) vs 4.0 (N-phenyl analog), TPSA 30.5 Ų
Influences reversed-phase HPLC retention and liquid-liquid extraction recovery
Computed and experimental LogP; cross-study comparison
Lipophilicity Chromatographic Retention Medicinal Chemistry

PDE4 Pharmacophore Integrity: 3-Ethoxy-4-Methoxy Substitution Pattern vs. 3,4-Methylenedioxy or 4-Methoxy-Only Analogs

The 3-ethoxy-4-methoxyphenyl group is a well-established PDE4 pharmacophore. In diarylalkene-based dual PDE4/tubulin inhibitors, compounds bearing the 3-ethoxy-4-methoxyphenyl motif achieved PDE4 IC50 values as low as 54 nM, whereas the des-ethoxy (4-methoxy only) analogs showed significantly reduced PDE4 affinity [1]. The target compound preserves this intact 3-ethoxy-4-methoxy substitution pattern, distinguishing it from benzylamine intermediates that lack the 3-ethoxy group (e.g., 4-methoxybenzylamine) or replace the methoxy with methylenedioxy (e.g., ethylone, CAS 1112937-64-0) [2].

PDE4 pharmacophore potency
Class-level
≥18-fold lower IC50 for 3-ethoxy-4-methoxy motif (54 nM)
Essential for PDE4-targeted design and apremilast-related impurity profiling
Class-level data; this specific compound not directly assayed
PDE4 Inhibition Structure-Activity Relationship Apremilast

Purity and QC Documentation: Supplier-Specific Batch Data vs. Uncharacterized Generic Benzylamines

N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine hydrobromide from Bidepharm is supplied at ≥95% purity with batch-specific QC data including NMR, HPLC, and GC spectra . AKSci offers the compound (catalog 7957DX) at 95% minimum purity with long-term storage specification (cool, dry place) . In contrast, generic (3-ethoxy-4-methoxybenzyl)amine (CAS 108439-67-4) and N-(3-ethoxy-4-methoxybenzyl)-N-phenylamine are often offered without comprehensive batch-specific QA/QC documentation, introducing uncertainty in quantitative applications.

QC documentation
Lot attribute
Batch-specific NMR, HPLC, GC (≥95% purity)
Enables analytical method validation and impurity profiling
Generic analogs often lack comprehensive QC data
Analytical Reference Standard Quality Control Batch Traceability

Steric and Conformational Distinction: N-Pentan-3-yl vs. N-Methyl or N-Phenyl Substitution in Reductive Amination Reactivity

The N-pentan-3-yl (1-ethylpropyl) substituent in the target compound introduces greater steric hindrance around the amine nitrogen (8 rotatable bonds, molecular complexity score = 207) compared to N-methyl (3 rotatable bonds, complexity ~100) or N-phenyl (3 rotatable bonds, complexity ~250 but planar) analogs . This steric profile can modulate the rate and selectivity of subsequent reactions (e.g., acylation, sulfonylation, or N-alkylation), making the compound a more demanding but more selective intermediate in sterically congested synthetic routes. No direct kinetic data are available for this specific compound; this is inferred from general principles of steric effects in amine reactivity.

Steric profile
Class-level
8 rotatable bonds (vs 3 for N-methyl analog)
May improve synthetic selectivity in sterically congested reactions
Inferred steric effect; no kinetic data on this compound
Synthetic Chemistry Reductive Amination Steric Effects

Preferred Application Scenarios for N-(3-Ethoxy-4-methoxybenzyl)-3-pentanamine Hydrobromide in PDE4 Research & Pharmaceutical Synthesis


Synthesis of PDE4 Inhibitor Candidates via N-Functionalization of the Pentan-3-amine Scaffold

The target compound serves as a versatile late-stage intermediate for PDE4 inhibitor libraries. Its 3-ethoxy-4-methoxybenzyl core provides the PDE4 pharmacophore, while the pentan-3-amine nitrogen can be acylated, sulfonylated, or reductively alkylated to introduce diverse functionality. The steric bulk of the pentan-3-yl group may offer improved selectivity in N-functionalization compared to less hindered primary amines .

Apremilast Impurity Profiling and Analytical Reference Standard

Given the structural relationship to the 3-ethoxy-4-methoxyphenyl motif in apremilast, the target compound is a candidate reference standard for HPLC impurity method development. Its distinct LogP (3.76) and retention characteristics relative to apremilast and its known impurities make it useful for system suitability testing and relative retention time (RRT) marker assignment in forced degradation studies [1].

Physicochemical Property Reference for Benzylamine QSAR Models

With measured/computed LogP (3.76), TPSA (30.5 Ų), and a single H-bond donor, the compound fills a specific gap in benzylamine chemical space. It can serve as a calibration point in QSAR models that relate N-alkyl chain length and branching to membrane permeability, solubility, or metabolic stability—particularly relevant for CNS drug discovery programs targeting PDE4 [2].

Application
Selection Property
Validation Focus
PDE4 inhibitor synthesis via N-functionalization
PDE4 pharmacophore integrity and steric N-alkyl handle
N-functionalization selectivity and product purity
Apremilast impurity profiling and reference standard
Distinct LogP and retention relative to apremilast
HPLC relative retention time assignment and system suitability
Benzylamine QSAR model calibration
Measured LogP (3.76), TPSA (30.5 Ų), single H-bond donor
Membrane permeability and metabolic stability predictions
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